molecular formula C13H16N4O B6448699 4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2640862-61-7

4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine

Cat. No. B6448699
CAS RN: 2640862-61-7
M. Wt: 244.29 g/mol
InChI Key: BPDOKMIQMPZVLE-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative with a pyrazole and azetidine substituent. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyrazole group is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Azetidine is a saturated heterocycle, containing three carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a pyridine ring as the central structure, with the pyrazole and azetidine rings attached via an oxygen atom. The exact 3D conformation would depend on the specific spatial arrangement of these rings and the presence of any additional functional groups .


Chemical Reactions Analysis

As a nitrogen-containing heterocyclic compound, this molecule could participate in a variety of chemical reactions. The pyridine ring could undergo electrophilic substitution reactions, while the azetidine ring could be involved in ring-opening reactions. The pyrazole ring might undergo reactions at the carbon between the two nitrogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the position and configuration of the pyrazole and azetidine rings. It would likely be a solid at room temperature, and its solubility would depend on the presence and position of any polar or charged groups .

Advantages and Limitations for Lab Experiments

4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine has several advantages for use in lab experiments. It is relatively stable and can be synthesized in a relatively simple and straightforward manner. In addition, it has a wide range of applications in scientific research. However, there are also some limitations to its use in lab experiments. For example, it has a relatively short lifetime in solution, which can limit its use in certain types of experiments. In addition, its fluorescent properties can be affected by certain environmental conditions, such as pH and temperature.

Future Directions

The potential future directions for 4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine are numerous. It could be used in the development of new fluorescent dyes, photoactive materials, metal-organic frameworks, and OLEDs. It could also be used to further explore its biological activities, such as its anti-inflammatory and anti-cancer properties. In addition, it could be used to investigate its potential as a therapeutic agent, as well as its potential to modulate gene expression. Finally, it could be used to further investigate its mechanism of action and to develop new methods for its synthesis.

Synthesis Methods

The synthesis of 4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine has been well documented. It is typically synthesized in three steps: 1) the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate to form 1-(1-methyl-1H-pyrazol-4-yl)-3-oxobut-2-en-1-yl acetate; 2) the reaction of the 1-(1-methyl-1H-pyrazol-4-yl)-3-oxobut-2-en-1-yl acetate with pyridine to form this compound; and 3) the purification of the this compound product.

Scientific Research Applications

4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine has been used in a variety of scientific research applications. It has been used as a fluorescent dye in a variety of fluorescence studies, including fluorescence-based assays, fluorescence-based imaging, and fluorescence-based spectroscopy. It has also been used as a photoactive component in photoactive materials, particularly in photovoltaic cells. In addition, this compound has been used as a ligand in various metal-organic frameworks and as a component in organic light-emitting diodes (OLEDs).

properties

IUPAC Name

4-[1-[(1-methylpyrazol-4-yl)methyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-16-7-11(6-15-16)8-17-9-13(10-17)18-12-2-4-14-5-3-12/h2-7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDOKMIQMPZVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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